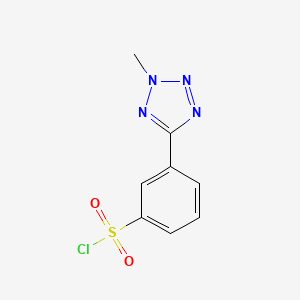

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride

Overview

Description

The compound is a derivative of benzenesulfonyl chloride with a 2-methyl-2H-tetrazol-5-yl group attached to the benzene ring . Benzenesulfonyl chloride is a common reagent in organic chemistry, known for its reactivity towards amines and alcohols. The tetrazole group is a common motif in medicinal chemistry due to its bioisosteric relationship with the carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar aromatic benzene ring, with the sulfonyl chloride and tetrazole groups in orthogonal planes due to the sp2 hybridization of the connecting atoms .Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and would likely undergo substitution reactions with nucleophiles. The tetrazole group is generally stable under a variety of conditions, but can participate in reactions with electrophiles at the 5-position .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the benzene ring .Scientific Research Applications

Synthesis and Environmental Applications

- The synthesis of 5,5′-Methylene-bis(benzotriazole) (2), a compound used as a metal passivator and in light-sensitive materials, demonstrates the importance of similar tetrazolyl-benzenesulfonyl compounds in the preparation of environmentally benign substances. This particular synthesis was highlighted for its efficiency and minimal environmental impact (Gu, Yu, Zhang, & Xu, 2009).

Electrochemical Technology

- Progress in electrochemical technology with room-temperature ionic liquids (RTILs) and their mixtures, including haloaluminate ionic liquids, points towards the potential for compounds like 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride in applications such as electroplating and energy storage. This area of research is particularly relevant due to its contribution to sustainable energy solutions (Tsuda, Stafford, & Hussey, 2017).

Biological Activity and Chemical Defense

- Investigations into the chemical defense mechanisms of ciliated protozoans through compounds such as climacostol and its analogues underscore the biological significance of structurally complex molecules. Climacostol serves as an effective antimicrobial and anticancer agent, highlighting a potential area of interest for similar compounds in medicinal chemistry and drug development (Buonanno et al., 2020).

Supramolecular Chemistry

- The versatile nature of benzene-1,3,5-tricarboxamides (BTAs) in forming nanometer-sized rod-like structures through H-bonding showcases the potential of tetrazolyl-benzenesulfonyl compounds in nanotechnology and polymer processing. This area of study emphasizes the adaptability of such compounds in designing new materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEGNPZLYORZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride | |

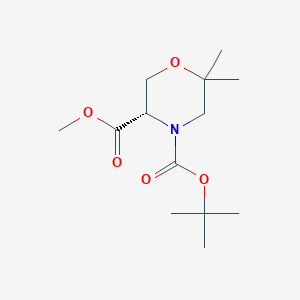

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1425421.png)

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)